Malaxinic Acid

Description

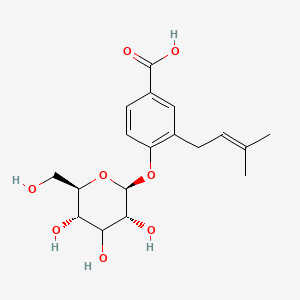

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O8 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3-(3-methylbut-2-enyl)-4-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15?,16-,18-/m1/s1 |

InChI Key |

ZTHSABILDCCHJR-YPXAWNOCSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Malaxinic Acid

Factors Influencing Malaxinic Acid Content in Natural Sources

Varietal Differences within Pyrus Species

This compound, chemically known as 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, is a major glucoside found in Asian pears, particularly Korean pear (Pyrus pyrifolia) cultivars. emerald.comthepharmajournal.comnih.govresearchgate.net Research indicates that the concentration of this compound varies significantly among different pear cultivars.

Studies have focused on immature fruits, as the levels of this compound and other phenolic compounds tend to be highest in the early stages of fruit development and decrease as the pear matures. thepharmajournal.comnih.govtandfonline.comukaazpublications.comtandfonline.com In an analysis of seven immature Pyrus pyrifolia cultivars, the this compound content showed a considerable range, highlighting distinct varietal differences. For instance, 20 days after florescence, the 'Manpungbae' (MPB) cultivar exhibited the highest concentration of this compound, while 'Hwasanbae' (HSB) and 'Hwangkeumbae' (HKB) had the lowest levels. tandfonline.com

The concentration of this compound in immature Korean pears has been reported to range from 0.76 to 5.86 mg per 100 g of fresh weight. thepharmajournal.comnih.gov This wide range underscores the genetic diversity among cultivars as a key determinant of the fruit's chemical profile.

The following table details the this compound content found in several immature Pyrus pyrifolia cultivars, providing a clear comparison of varietal differences.

This compound Content in Immature Fruits of Different Pyrus pyrifolia Cultivars (20 days after florescence)

| Cultivar | This compound (mg/100 g fresh wt.) |

|---|---|

| Manpungbae (MPB) | 5.86 ± 0.37 |

| Imamuraaki (IMA) | 4.89 ± 0.31 |

| Niitaka (NTK) | 4.33 ± 0.96 |

| Chuhwangbae (CHB) | 2.22 ± 0.20 |

| Wonhwangbae (WHB) | 1.54 ± 0.16 |

| Hwangkeumbae (HKB) | 1.27 ± 0.44 |

| Hwasanbae (HSB) | 1.04 ± 0.75 |

Geographical and Environmental Influences

While factors such as species, cultivar, and harvest time are known to affect the chemical composition of pears, there is limited specific research detailing the direct impact of geographical and environmental influences on this compound concentrations. tandfonline.com It is generally understood that environmental conditions like climate and sunlight can influence the levels of various phytochemicals in fruits. tandfonline.com For example, the content of other compounds in pears, such as ascorbic acid, is suggested to be affected by these factors. tandfonline.com

Therefore, although geographical and environmental factors are likely contributors to the phytochemical profile of pears, further studies are required to establish a clear relationship with this compound content.

Structural Elucidation and Features of Malaxinic Acid

Core Benzoic Acid Backbone

The fundamental framework of malaxinic acid is built upon a benzoic acid molecule. nih.govhmdb.ca Benzoic acid is an aromatic carboxylic acid, characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH). hmdb.ca In the case of this compound, this core structure is substituted at specific positions, giving rise to its distinct chemical nature. researchgate.netresearchgate.net The systematic name for this compound is 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, which clearly indicates the benzoic acid foundation. researchgate.net

Glycosidic Moiety: β-D-Glucopyranosyl Linkage

A significant feature of the this compound structure is the presence of a glucose molecule. Specifically, it is a β-D-glucopyranosyl moiety attached to the benzoic acid backbone. researchgate.netsigmaaldrich.comtargetmol.comnih.govnih.govbiocompare.com This attachment occurs via an ether bond at the fourth carbon (C-4) of the benzoic acid ring. researchgate.netresearchgate.net The "β" designation refers to the stereochemistry of the anomeric carbon of the glucose molecule, indicating that the substituent at this position is oriented in the same direction as the CH2OH group in the Fischer projection. The "D" denotes the dextrorotatory enantiomer of glucose. This glycosidic linkage is a common feature in many naturally occurring plant compounds. basicmedicalkey.comslideshare.net

Isoprenyl Side Chain: 3′-Methyl-2′-Butenyl Substitution

Adding to its structural complexity, this compound is characterized by an isoprenyl side chain. researchgate.netnih.gov This substituent is a 3′-methyl-2′-butenyl group, also known as a prenyl group. researchgate.net It is attached to the third carbon (C-3) of the benzoic acid ring. researchgate.netnih.gov This isoprenylation is a key modification that distinguishes this compound from simpler phenolic acids.

Table 1: Structural Components of this compound

| Component | Chemical Description | Position of Attachment on Benzoic Acid Ring |

|---|---|---|

| Core Backbone | Benzoic Acid | - |

| Glycosidic Moiety | β-D-Glucopyranosyl | C-4 |

| Isoprenyl Side Chain | 3′-Methyl-2′-Butenyl | C-3 |

Nomenclatural Clarification and Distinction from Related Compounds

Due to similarities in nomenclature, it is essential to distinguish this compound from other organic acids such as malonic acid and malic acid.

This compound, malonic acid, and malic acid are distinct chemical entities with different structures and properties. chemicalbook.com Malonic acid, systematically named propanedioic acid, is a simple dicarboxylic acid with the formula CH₂(COOH)₂. byjus.comwikipedia.orgnih.gov It consists of a methylene (B1212753) group flanked by two carboxyl groups. chemicalbook.com

Malic acid, or 2-hydroxybutanedioic acid, is another dicarboxylic acid with the formula HOOC-CH(OH)-CH₂-COOH. wikipedia.orgquora.com Unlike malonic acid, it contains a hydroxyl group on the carbon adjacent to one of the carboxyl groups. quora.comdifferencebetween.compediaa.com

In contrast, this compound is a significantly more complex molecule, featuring an aromatic ring, a glycosidic bond to a sugar, and an isoprenyl side chain, none of which are present in malonic or malic acid. researchgate.netnih.gov

Table 2: Comparison of this compound, Malonic Acid, and Malic Acid

| Feature | This compound | Malonic Acid | Malic Acid |

|---|---|---|---|

| Systematic Name | 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid | Propanedioic acid | 2-Hydroxybutanedioic acid |

| Chemical Formula | C₁₈H₂₄O₈ nih.gov | C₃H₄O₄ byjus.comwikipedia.org | C₄H₆O₅ wikipedia.orgdifferencebetween.com |

| Core Structure | Benzoic Acid | Methylene Group | Butanedioic Acid |

| Key Functional Groups | Carboxyl, Hydroxyl, Ether, Alkene | Two Carboxyl Groups | Two Carboxyl Groups, One Hydroxyl Group |

| Aromatic Ring | Present | Absent | Absent |

| Glycosidic Bond | Present | Absent | Absent |

| Isoprenyl Group | Present | Absent | Absent |

This compound is classified as a phenolic glucoside. researchgate.net This classification stems from its core structure, which is a phenolic acid—a compound with a phenolic ring and a carboxylic acid function. nih.gov The attachment of a glucose molecule via a glycosidic bond places it within the broader category of glycosides. basicmedicalkey.comslideshare.net Phenolic glycosides are a diverse group of natural products found widely in the plant kingdom. basicmedicalkey.com They are characterized by the linkage of a phenolic aglycone (in this case, 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoic acid) to a sugar moiety. researchgate.net

Biosynthetic Pathways of Malaxinic Acid

Proposed Precursor Molecules and Intermediates

The assembly of malaxinic acid requires three primary building blocks, each originating from distinct and fundamental metabolic routes in plants.

The foundational aromatic ring, a benzoic acid derivative, is proposed to originate from the shikimic acid pathway . researchgate.net This pathway is the primary route for the biosynthesis of aromatic compounds in plants, starting from the central metabolism intermediates phosphoenolpyruvate (B93156) and erythrose 4-phosphate. The key branch-point compound for many phenolic acids is chorismate , which serves as the precursor for aromatic amino acids and other derivatives, including benzoic acid. mdpi.comfrontiersin.org It is hypothesized that chorismate is converted to 4-hydroxybenzoic acid , a key intermediate that forms the backbone of the this compound aglycone.

The second precursor is the isoprenyl group (specifically, a 3-methyl-2-butenyl (B1208987) or prenyl group) attached at the C-3 position of the benzoic acid ring. researchgate.net This five-carbon unit is supplied by the isoprenoid pathway . Plants utilize two independent pathways to produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comDMAPP is the direct donor for the prenylation reaction. mdpi.com

The third component is glucose, which is attached via a glycosidic bond to the 4-hydroxyl group of the aglycone. researchgate.net Glucose originates from primary carbohydrate metabolism , where it is synthesized through photosynthesis. For use in glycosylation, it must be activated into a high-energy donor molecule. nih.gov

| Precursor/Intermediate | Originating Pathway | Role in this compound Biosynthesis |

| Chorismate | Shikimic Acid Pathway | Initial precursor for the aromatic benzoic acid core. mdpi.comfrontiersin.org |

| 4-Hydroxybenzoic Acid | Shikimic Acid Pathway | Hypothesized aromatic intermediate prior to isoprenylation. |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid (MVA/MEP) Pathway | Donor of the five-carbon isoprenyl (prenyl) group. mdpi.com |

| This compound Aglycone (MAA) | Convergence of Shikimic & Isoprenoid Pathways | The direct precursor molecule for the final glycosylation step. researchgate.netresearchgate.net |

| UDP-Glucose | Carbohydrate Metabolism | The activated high-energy donor of the glucose moiety. nih.govnih.gov |

Enzymatic Transformations in Plant Systems

The biosynthesis of this compound is catalyzed by several classes of enzymes that mediate the conversion of precursors into the final product. While the specific enzymes for this compound synthesis have not been fully characterized, their functions can be inferred from well-understood analogous pathways in plant secondary metabolism.

Aromatic Acid Biosynthesis Enzymes : The initial steps involve enzymes of the shikimic acid pathway to produce the benzoic acid core. researchgate.net This likely involves an isochorismate synthase (ICS) , which converts chorismate to isochorismate, a common step in the formation of salicylate (B1505791) and related compounds in plants. frontiersin.org Subsequent enzymatic steps would lead to the formation of 4-hydroxybenzoic acid.

Prenyltransferases (PTs) : The attachment of the isoprenyl group to the 4-hydroxybenzoic acid ring is catalyzed by a prenyltransferase. These enzymes facilitate the formation of a carbon-carbon bond between the aromatic ring and the prenyl group from DMAPP. mdpi.com Aromatic prenyltransferases are known to be involved in the biosynthesis of a wide variety of specialized plant metabolites.

UDP-Dependent Glycosyltransferases (UGTs) : The final step, the glycosylation of the this compound aglycone (MAA), is mediated by a UGT. nih.gov Plant UGTs are a large family of enzymes that transfer sugar moieties from activated nucleotide sugars, such as UDP-glucose, to a wide range of acceptor molecules, including phenolic compounds. nih.gov The specific UGT involved would catalyze the formation of the β-O-glycosidic bond at the 4-hydroxyl position of MAA. researchgate.net

| Enzyme Class | Reaction Catalyzed | Substrates | Product |

| Isochorismate Synthase (ICS) & others | Formation of the aromatic core | Chorismate | 4-Hydroxybenzoic Acid |

| Prenyltransferase (PT) | Isoprenylation of the aromatic ring | 4-Hydroxybenzoic Acid, DMAPP | This compound Aglycone (MAA) |

| UDP-Glycosyltransferase (UGT) | Glycosylation of the aglycone | This compound Aglycone (MAA), UDP-Glucose | This compound |

Hypothesized Isoprenylation Mechanisms

The isoprenylation of the 4-hydroxybenzoic acid intermediate is a critical step that defines the structure of the this compound aglycone. This reaction is hypothesized to be an electrophilic aromatic substitution catalyzed by a specific prenyltransferase enzyme.

The mechanism is thought to proceed as follows:

The prenyl donor, dimethylallyl pyrophosphate (DMAPP) , is bound by the active site of the prenyltransferase. The enzyme facilitates the departure of the pyrophosphate group, a good leaving group, which generates a highly reactive allylic carbocation (the dimethylallyl cation). mdpi.com

The acceptor molecule, 4-hydroxybenzoic acid , is also positioned within the enzyme's active site. The hydroxyl group at C-4 is an activating group that increases the nucleophilicity of the aromatic ring, particularly at the ortho positions (C-3 and C-5).

The enzyme orients the two substrates to facilitate a regio-specific attack. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbocation of the prenyl group. This attack occurs specifically at the C-3 position.

A proton is then eliminated from the C-3 position to restore the aromaticity of the ring, resulting in the final product, This compound aglycone (MAA) .

This enzymatic process ensures high regio- and chemo-selectivity, preventing the formation of other isomers and side products. rsc.orgchemrxiv.org The chemical synthesis of MAA provides a non-enzymatic parallel, where ethyl 4-hydroxybenzoate (B8730719) is reacted with 1-bromo-3-methyl-2-butene, a prenyl source, to achieve the same substitution.

Glycosylation Pathways and Glucose Donor Involvement

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 4-hydroxyl group of the this compound aglycone (MAA). researchgate.net This glycosylation reaction serves to increase the water solubility and stability of the compound and can modulate its biological activity.

In plants, such glycosylation reactions are almost universally mediated by UDP-dependent glycosyltransferases (UGTs) using an activated sugar donor. nih.gov The most common glucose donor for these reactions is UDP-glucose (UDP-Glc) . nih.gov

The proposed glycosylation pathway involves:

Activation of Glucose : Glucose is first phosphorylated to glucose-6-P and then converted to glucose-1-P by cellular enzymes. Glucose-1-P then reacts with UTP (uridine triphosphate) in a reaction catalyzed by UDP-glucose pyrophosphorylase to form the high-energy sugar donor, UDP-Glc. nih.gov

Transport of Donor : UDP-Glc is synthesized in the cytoplasm and must be transported into the lumen of the endoplasmic reticulum or Golgi apparatus, where most UGTs are located. nih.govwikipedia.org

Enzymatic Transfer : A specific UGT binds both the acceptor molecule, MAA, and the donor, UDP-Glc. The catalytic mechanism of UGTs typically involves a highly conserved catalytic dyad of amino acids (often histidine and aspartate). nih.gov This dyad facilitates the deprotonation of the 4-hydroxyl group of MAA, making it a more potent nucleophile.

Glycosidic Bond Formation : The activated hydroxyl group of MAA performs a nucleophilic attack on the anomeric carbon (C-1) of the glucose in UDP-Glc. This proceeds via an SN2-like mechanism, which results in the inversion of the stereochemistry at the anomeric center. nih.gov Since UDP-Glc has an α-configuration, the resulting glycosidic bond in this compound has a β-configuration, consistent with its known structure. researchgate.net

This enzymatic control ensures the formation of the correct stereoisomer, which is crucial for the compound's function. ru.nl

Synthetic Methodologies for Malaxinic Acid

Chemical Synthesis Approaches

The synthesis of malaxinic acid, a naturally occurring glycoside, involves a series of strategic chemical transformations. researchgate.net The core structure consists of a benzoic acid backbone, an isoprenyl side chain, and a glucose moiety linked via an ether bond. researchgate.net Synthetic methodologies are designed to assemble these components efficiently and with correct stereochemistry. The primary approaches focus on the glycosylation of the this compound aglycone (MAA) or a suitable precursor, followed by necessary deprotection steps. A key C-C bond formation, the introduction of the isoprenyl group, is typically accomplished via a Friedel-Crafts alkylation reaction. mt.com

Glycosylation of this compound Aglycone (MAA)

Glycosylation is a pivotal step in the synthesis of this compound, wherein the glucose unit is attached to the aglycone. This process involves the reaction of the this compound aglycone (MAA), which is 4-hydroxy-3-(3′-methyl-2′-butenyl) benzoic acid, with an activated glucose donor. researchgate.net The reaction's success hinges on the choice of the glycosyl donor, the catalyst system, and the reaction conditions to ensure the formation of the desired β-glycosidic bond. rsc.org

To facilitate the glycosylation reaction, the glucose molecule must be converted into a more reactive form known as a glycosyl donor. A commonly employed activated glucose donor for this purpose is 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, also referred to as acetobromo-α-D-glucose. bas.bg This compound is a widely used intermediate in the synthesis of sugar esters and other glycosides. bas.bg The acetyl groups serve as protecting groups for the hydroxyl functions of the glucose, preventing unwanted side reactions, while the bromide at the anomeric position acts as a good leaving group, facilitating the nucleophilic attack by the aglycone's hydroxyl group. The synthesis of this donor typically starts from D-glucose, which is first acetylated to form glucose pentaacetate and then treated with a bromine source. bas.bg

The coupling of the aglycone with the activated glucose donor is promoted by a catalyst. Silver trifluoromethanesulfonate (B1224126) (AgOTf), or silver triflate, is a mild and effective catalyst for this transformation. researchgate.net Silver triflate activates the glycosyl bromide, promoting the formation of an oxocarbenium ion intermediate, which is then attacked by the phenolic hydroxyl group of the MAA. rsc.org The use of silver triflate is advantageous as it allows the glycosylation to proceed under mild, neutral conditions, often leading to better yields and suppressing undesirable side reactions compared to other promoters. researchgate.netnih.gov Research has shown that silver triflate can be more efficient than other catalysts in glycosylations that are sensitive to stronger Lewis acids. researchgate.net

The specific reaction conditions for glycosylation can vary. In one established method, the synthesis begins with a precursor to the aglycone, ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate (EHMB). The EHMB is dissolved in a solvent like acetone (B3395972) and mixed with acetobromo-α-D-glucose in the presence of a base such as sodium hydroxide (B78521). The reaction proceeds, often at room temperature followed by gentle heating, to form the protected glucoside intermediate where the acetylated glucose is attached to the aromatic ring.

Alternatively, employing the silver triflate catalyst system involves reacting the aglycone (MAA) directly with the peracetylated glucopyranosyl bromide in the presence of AgOTf. This reaction forms a key intermediate, an acetylated this compound derivative.

| Component Type | Example Compound | Role in Synthesis |

|---|---|---|

| Aglycone Precursor | This compound Aglycone (MAA) or its ester | Provides the non-sugar backbone of the final molecule. |

| Activated Glucose Donor | Peracetylated Glucopyranosyl Bromide | The reactive form of glucose that couples with the aglycone. |

| Catalyst/Promoter | Silver Triflate (AgOTf) or NaOH | Activates the glucose donor and facilitates the glycosidic bond formation. |

Deprotection Strategies for Glucoside Intermediates

Following the successful glycosylation, the protecting groups on the glucose moiety (acetyl groups) and potentially on the carboxylic acid (e.g., an ethyl ester) must be removed to yield the final this compound. This deprotection is typically achieved through hydrolysis. A common method involves treating the intermediate with a base, such as aqueous sodium hydroxide (NaOH), which saponifies the ester linkage of the acetyl groups and the ethyl ester of the carboxylic acid. The reaction mixture is then carefully acidified, for instance with a dilute hydrochloric acid (HCl) solution, to a pH of about 3.0. This protonates the carboxylate and hydroxyl groups, yielding the final this compound molecule, which can then be purified using techniques like silica (B1680970) gel column chromatography.

Introduction of the Isoprenyl Side Chain via Friedel-Crafts Alkylation

The introduction of the 3-methyl-2-buten-1-yl (isoprenyl) side chain onto the aromatic ring is a crucial C-C bond-forming step that can be performed at an early stage of the synthesis. This transformation is an example of a Friedel-Crafts alkylation reaction. libretexts.org This classic reaction in organic chemistry involves the alkylation of an aromatic ring through an electrophilic aromatic substitution mechanism. mt.commasterorganicchemistry.com

The process generally involves reacting an aromatic hydrocarbon with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The Lewis acid activates the alkyl halide to form a carbocation or a carbocation-like complex, which then acts as the electrophile and attacks the electron-rich aromatic ring. mt.comorgoreview.com

In a documented synthesis of a this compound precursor, ethyl 4-hydroxybenzoate (B8730719) is used as the aromatic substrate. It is reacted with 1-bromo-3-methyl-2-butene (an isoprenyl halide) in dry toluene. In this specific procedure, sodium metal is used to first form the sodium salt of the phenol (B47542), which increases its nucleophilicity, and the subsequent alkylation is carried out by adding the isoprenyl bromide. The reaction yields ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate (EHMB), the direct precursor for the aglycone used in the subsequent glycosylation step.

| Reactant/Reagent | Function |

|---|---|

| Ethyl 4-hydroxybenzoate | Aromatic substrate. |

| 1-bromo-3-methyl-2-butene | Alkylating agent (source of the isoprenyl group). |

| Sodium Metal / Lewis Acid (e.g., AlCl₃) | Catalyst/Promoter to activate the reactants. mt.com |

| Toluene | Anhydrous solvent. |

Esterification Reactions

Esterification reactions are fundamental to the chemical synthesis of the this compound backbone, often involving the protection and modification of a benzoate (B1203000) precursor. A common strategy is the malonic ester synthesis, which allows for the extension of a carboxylic acid chain. psu.edursc.orgfrontiersin.orgnih.govmedchemexpress.comscielo.bryale.edu

A documented chemical synthesis of this compound (MA) and its aglycone (MAA) highlights a multi-step process. The synthesis of the aglycone, 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid, is a key intermediate. One reported method achieved a yield of 57.7% for this compound and 94.7% for its aglycone, with purities exceeding 99%. sigmaaldrich.com

A detailed synthetic scheme for this compound begins with ethyl 4-hydroxybenzoate. frontiersin.org The process involves the following key steps:

Prenylation: The aromatic ring of ethyl 4-hydroxybenzoate is alkylated with 1-bromo-3-methyl-2-butene in the presence of a base like sodium in dry toluene. This introduces the characteristic prenyl group at the C-3 position.

Saponification: The resulting ethyl ester, ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate (EHMB), is hydrolyzed using a base such as sodium hydroxide (NaOH) to yield the carboxylic acid, this compound aglycone (MAA). frontiersin.org

Glycosylation: The final step to form this compound involves the esterification of the aglycone with a protected glucose derivative, such as aceto-bromo-α-D-glucose, in the presence of a base. This is followed by deprotection to yield the final product. frontiersin.org

The following table summarizes the key reactants and reagents in a typical chemical synthesis of this compound.

| Step | Reactants | Reagents | Product |

| Prenylation | Ethyl 4-hydroxybenzoate, 1-bromo-3-methyl-2-butene | Sodium, Toluene | Ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate (EHMB) |

| Saponification | Ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate (EHMB) | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoic acid (MAA) |

| Glycosylation | 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoic acid (MAA), Aceto-bromo-α-D-glucose | Sodium hydroxide (NaOH) | This compound |

Comparison of Chemical and Enzymatic Synthetic Routes

The synthesis of complex natural products like this compound can be approached through purely chemical methods, enzymatic methods, or a combination of both in chemoenzymatic strategies. Each approach presents a distinct set of advantages and disadvantages.

Chemical Synthesis:

Enzymatic Synthesis:

Enzymatic synthesis utilizes biocatalysts, such as lipases and glycosyltransferases, to perform specific chemical transformations. This approach is characterized by its high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions (temperature, pressure, and pH), and reduced environmental impact. scielo.brresearchgate.netmdpi.commdpi.com Enzymes can catalyze reactions with high efficiency and specificity, often eliminating the need for complex protection and deprotection steps. nih.govnih.gov

For a molecule like this compound, a potential chemoenzymatic route could involve the chemical synthesis of the aglycone followed by an enzymatic glycosylation step. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. sigmaaldrich.comnih.govfrontiersin.orgcazy.org The use of a specific glycosyltransferase could ensure the correct stereochemistry of the glycosidic bond in this compound. Similarly, lipases are known to catalyze esterification reactions and could potentially be used in the synthesis of the aglycone or in the final glycosylation step under non-aqueous conditions. scielo.brmdpi.commdpi.comnih.govnih.govredalyc.org

The following table provides a comparative overview of the two synthetic approaches.

| Feature | Chemical Synthesis | Enzymatic/Chemoenzymatic Synthesis |

| Specificity | Can be low, leading to byproducts. | High chemo-, regio-, and enantioselectivity. |

| Reaction Conditions | Often requires harsh conditions (high temperature, pressure, extreme pH). | Mild conditions (physiological temperature, pressure, and pH). |

| Protection/Deprotection | Often requires multiple steps. | Often avoids the need for protection/deprotection steps. |

| Environmental Impact | Can generate significant chemical waste. | Generally more environmentally friendly. |

| Catalyst | Often uses stoichiometric reagents or metal catalysts. | Uses renewable biocatalysts (enzymes). |

| Yield | Can be variable and lower in multi-step syntheses. | Can be high due to specificity, but enzyme stability and cost can be factors. |

Synthesis of Isotopic Labeled this compound Analogues (e.g., this compound-d6)

Isotopically labeled analogues of this compound, such as this compound-d6, are valuable tools in metabolic studies, pharmacokinetic research, and as internal standards for quantitative analysis. yale.edunih.gov The synthesis of these labeled compounds requires the strategic introduction of stable isotopes, like deuterium (B1214612) (D or ²H), into the molecular structure.

While a specific, detailed synthesis of this compound-d6 is not widely published, a plausible synthetic route can be constructed based on established methods for deuterium labeling of organic molecules. The "d6" designation suggests the incorporation of six deuterium atoms. Based on the structure of this compound, these are likely located on the two methyl groups of the prenyl side chain (a common site for deuteration of prenylated compounds) or potentially on the glucose moiety. nih.gov

A probable strategy for the synthesis of this compound-d6 would involve the use of a deuterated starting material. For instance, the prenyl group could be introduced using a deuterated prenylating agent. A Wittig reaction employing a deuterated phosphonium (B103445) ylide, such as Li(CD₃)₂CP(C₆H₅)₃, has been used to prepare d6-farnesol and d6-geranylgeraniol, demonstrating a method for creating deuterated prenyl groups. nih.gov

Alternatively, deuterium exchange reactions on the final molecule or its precursors could be employed. nih.gov For example, treatment with a deuterated acid like D₂SO₄ in D₂O can facilitate hydrogen-deuterium exchange at certain positions. google.com

Another approach could be through biosynthesis, where an organism is fed a deuterated precursor, such as deuterated glucose (D-glucose-d12). yale.edunih.govresearchgate.netismrm.org The organism's metabolic machinery would then incorporate the deuterium into the final natural product.

The following table outlines a potential synthetic approach for this compound-d6, focusing on the deuteration of the prenyl group.

| Step | Reactants | Reagents | Key Feature |

| Preparation of Deuterated Prenyl Bromide | Deuterated isoprene (B109036) or isopropenyl acetone | Various deuterating agents (e.g., LiAlD₄) followed by bromination | Introduction of six deuterium atoms onto the prenyl precursor. |

| Prenylation | Ethyl 4-hydroxybenzoate, Deuterated prenyl bromide | Base (e.g., Sodium) | Formation of the deuterated aglycone precursor. |

| Saponification | Deuterated ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate | NaOH, HCl | Yielding the deuterated this compound aglycone. |

| Glycosylation | Deuterated this compound aglycone, Aceto-bromo-α-D-glucose | Base (e.g., NaOH) | Formation of this compound-d6. |

Isolation and Purification Strategies for Malaxinic Acid

Extraction Methods from Plant Biomass (e.g., Ethanol (B145695) Extraction)

The initial step in isolating malaxinic acid involves its extraction from plant material, such as immature pear fruit (Pyrus pyrifolia). researchgate.nettandfonline.com Ethanol is a commonly employed solvent for this purpose. A typical laboratory-scale or large-scale procedure begins with the homogenization of the fresh plant biomass with an aqueous ethanol solution, for instance, 60% ethanol. researchgate.net This solvent is effective at extracting a wide range of secondary metabolites, including glucosidic compounds like this compound. nih.gov

Following the initial extraction, the crude extract contains a complex mixture of compounds. To concentrate the acidic components, including this compound, a solvent fractionation step is often performed. The crude extract is typically partitioned with a solvent such as ethyl acetate (B1210297) (EtOAc), resulting in an EtOAc-soluble acidic fraction that is enriched with the target compound and serves as the starting material for subsequent purification steps. researchgate.net In one study, 18 kg of fresh immature pear fruit yielded approximately 1,081.9 g of a 60% ethanol extract, which was then fractionated to produce 134.75 g of an ethyl acetate-soluble acidic fraction. researchgate.net

Chromatographic Purification Techniques

Chromatography is essential for separating this compound from other co-extracted compounds. A sequential approach using different column chromatography techniques followed by a final high-purity polishing step is standard practice. researchgate.net

A multi-stage column chromatography process is employed to systematically remove impurities based on their physicochemical properties like polarity, size, and hydrophobicity.

Amberlite XAD-2: The purification often commences with a nonionic, macroreticular adsorbent resin like Amberlite XAD-2. researchgate.netsigmaaldrich.com This resin functions by adsorbing hydrophobic and some polar compounds from the extract. sigmaaldrich.com The ethyl acetate-acidic fraction is loaded onto an Amberlite XAD-2 column and eluted with a stepwise gradient of ethanol in water (e.g., H₂O, 20% EtOH, 60% EtOH, 100% EtOH). researchgate.net this compound is primarily detected in the 60% ethanol eluate. researchgate.net This step is effective in removing highly polar impurities such as sugars, though the purity of this compound at this stage remains relatively low, at approximately 5%. researchgate.net

Diaion HP-20: The fractions containing this compound from the first step are then subjected to further purification on a column packed with Diaion HP-20. researchgate.net This material is a polyaromatic (styrene-divinylbenzene) adsorbent resin used for reversed-phase chromatography. sigmaaldrich.comsigmaaldrich.com Elution is performed using a stepwise gradient of methanol (B129727) in water (e.g., H₂O, 30% MeOH, 60% MeOH, 100% MeOH). researchgate.netresearchgate.net This step effectively separates the target compound from both more polar and less polar impurities, improving the purity of this compound to about 12%. researchgate.net

Sephadex LH-20: A final column chromatography step often utilizes Sephadex LH-20, a medium designed for molecular sizing of natural products. researchgate.netcytivalifesciences.com This cross-linked dextran (B179266) gel has both hydrophilic and lipophilic properties, allowing for separation based on molecular size and partition effects. cytivalifesciences.com The this compound-containing fractions are loaded onto a Sephadex LH-20 column and eluted with a solvent such as 80% methanol. researchgate.net This step significantly increases the purity of the this compound before the final polishing stage.

To achieve the highest purity required for an analytical standard, a final purification step using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is performed. researchgate.netlcms.cz The enriched fractions from the Sephadex LH-20 column are subjected to HPLC, often using a reversed-phase amide column (e.g., Amide RP-C16). researchgate.net The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, with an acid modifier like trifluoroacetic acid (TFA) to control the pH and improve peak shape. researchgate.net This technique separates the remaining trace impurities, yielding this compound with a purity exceeding 99%. researchgate.netresearchgate.net

Solvent Recovery and Green Chemistry Principles in Isolation

The large-scale isolation of natural products like this compound raises important considerations regarding environmental impact and economic viability, which are addressed by green chemistry principles. nih.govhilarispublisher.com

The isolation process aligns with several green extraction principles:

Use of Renewable Feedstocks: The process utilizes immature pear fruits, which are agricultural by-products, as a renewable plant resource. tandfonline.comnih.gov

Use of Safer Solvents: Ethanol, derived from agricultural sources, is used as the primary extraction solvent and is considered a greener alternative to more hazardous organic solvents. nih.govnih.gov

Waste Reduction: The goal of green extraction is to minimize waste and, where possible, create valuable co-products. icsm.fr

Purity Assessment and Yield Optimization in Large-Scale Production

Continuous monitoring and optimization are crucial for the successful large-scale production of high-purity this compound.

Purity Assessment is conducted at each stage of the purification process. Analytical HPLC is the primary tool used to monitor the presence and purity of this compound in the fractions collected from each chromatographic step. researchgate.net The identity and final purity of the isolated compound are confirmed through a combination of analytical techniques, including HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netresearchgate.net

The following table details the progression of purity, content, and recovery of this compound through the various stages of a documented large-scale isolation process. researchgate.net

Analytical Characterization and Quantification Methods for Malaxinic Acid

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental for the unambiguous structural elucidation of Malaxinic Acid, confirming its molecular structure and ensuring the identity of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for Glucosyl and Isoprenyl Moieties)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to verify the compound's identity and assess its purity, which has been reported to be greater than 99% upon isolation researchgate.net. The ¹H-NMR spectrum provides characteristic signals corresponding to the distinct chemical environments of protons within the molecule's three main parts: the benzoic acid backbone, the isoprenyl (or prenyl) side chain, and the glucosyl moiety.

The isoprenyl group, a 3-methyl-2-butenyl (B1208987) substituent, presents several key signals. Based on data from structurally related compounds containing this moiety, the following proton signals are characteristic:

Vinylic Methyl Protons: Singlet signals appear for the two methyl groups attached to the double bond.

Vinylic Methylene (B1212753) Protons: A doublet signal arises from the methylene protons adjacent to the aromatic ring.

Olefinic Methine Proton: A triplet signal corresponds to the proton on the double bond of the isoprenyl chain.

The glucosyl moiety exhibits a series of signals corresponding to the anomeric proton and the other protons on the glucose ring. The aromatic protons on the benzoic acid core also produce distinct signals in the downfield region of the spectrum. The specific chemical shifts and coupling constants of these signals are critical for confirming the precise structure and stereochemistry of this compound.

| This compound Moiety | Proton Type | Expected ¹H-NMR Signal Characteristics |

| Isoprenyl | Vinylic Methyls | Singlet |

| Isoprenyl | Vinylic Methylene | Doublet |

| Isoprenyl | Olefinic Methine | Triplet |

| Glucosyl | Anomeric & Ring Protons | Multiplets in the carbohydrate region |

| Benzoic Acid | Aromatic Protons | Signals in the aromatic region (downfield) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for validating the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. This technique is also employed to confirm the structures of its metabolites nih.gov. The molecular formula for this compound is C₁₈H₂₄O₈.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to its high resolving power and mass accuracy. For this compound, the instrument would detect the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with a mass accuracy typically within 5 parts per million (ppm). This precision allows for the unequivocal confirmation of the elemental composition, C₁₈H₂₄O₈, thereby validating the identity of the compound.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₈ |

| Theoretical Monoisotopic Mass | 384.1471 Da |

| Expected Ion in Positive Mode HRMS | [M+H]⁺ |

| Expected m/z in Positive Mode HRMS | 385.1544 |

| Expected Ion in Negative Mode HRMS | [M-H]⁻ |

| Expected m/z in Negative Mode HRMS | 383.1398 |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) with ODS Columns

High-Performance Liquid Chromatography (HPLC) is a primary method for both the analysis and purification of this compound. For analytical purposes, such as purity assessment, an octadecylsilyl (ODS or C18) column is commonly used. Studies have successfully used an analytical scale ODS-HPLC system coupled with a photodiode array (PDA) detector to confirm the purity of isolated this compound to be greater than 99% researchgate.net.

For larger-scale purification, different column chemistries may be employed. A semi-preparative HPLC using an Amide RP-C16 column has been effectively used to obtain highly pure this compound from immature pear fruit extracts researchgate.net. The selection of the column and mobile phase is critical for achieving optimal separation from other co-occurring compounds.

| Technique | Column Type | Purpose | Reported Purity |

| Analytical HPLC | ODS (Octadecylsilyl) | Purity Assessment | >99% |

| Semi-preparative HPLC | Amide RP-C16 | Large-scale Isolation | High Purity |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of metabolites in complex biological matrices. This technique is particularly valuable for targeted metabolomics studies on fruits like pears, where this compound is a key compound nih.gov.

For targeted quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (Q1), which corresponds to the molecular weight of this compound, and then monitoring for a specific product ion (Q3) that is generated after fragmentation in the collision cell. The combination of the precursor and product ion masses (an MRM transition) is highly specific to the target analyte, minimizing interference from other compounds in the matrix. The intensity of the product ion signal is directly proportional to the concentration of this compound in the sample. While this method is standard for organic acid quantification, specific MRM transitions for this compound require dedicated method development.

| Parameter | Description |

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acids |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Corresponds to the deprotonated molecule of this compound ([M-H]⁻, m/z 383.1) |

| Product Ion (Q3) | A specific, stable fragment ion generated after collision-induced dissociation |

| Outcome | Highly selective and sensitive quantification of this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous analysis of a wide range of small, volatile, or semi-volatile metabolites. Due to its high molecular weight and low volatility, this compound itself is not suitable for direct GC-MS analysis without derivatization. However, GC-MS is highly effective for profiling related metabolites that are present in the same biological source, such as pear fruit.

Metabolic profiling studies of pears using GC-MS have successfully identified and quantified numerous related compounds, including organic acids, amino acids, and sugars. Specifically, key organic acids of the Krebs cycle, such as malic acid, succinic acid, and fumaric acid, have been identified as crucial metabolites in pear tissue ishs.org. The analysis of these related compounds provides important biochemical context, revealing metabolic shifts that occur during fruit development, storage, or in response to physiological disorders.

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for a specific analytical technique. For this compound, derivatization can enhance its volatility for gas chromatography (GC) or improve its detection characteristics for HPLC.

Pre-analytical derivatization involves modifying the target analyte before its introduction into the analytical instrument. This is a common strategy to improve the chromatographic behavior and detection sensitivity of compounds like this compound, which contains polar functional groups (carboxylic acid and hydroxyl groups).

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, which requires volatile analytes, a silylation derivatization protocol is often employed for phenolic acids. This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the molecule. A typical two-step derivatization protocol that can be adapted for this compound involves:

Methoximation: To stabilize any aldehyde and keto groups and prevent tautomerization, the sample is first treated with methoxyamine hydrochloride (MeOx) in pyridine. This step is crucial for complex biological samples to reduce the number of derivative peaks and simplify the chromatogram.

Trimethylsilylation (TMS): Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. The reaction mixture is typically heated to ensure complete derivatization.

The resulting TMS-derivatized this compound is then amenable to separation and detection by GC-MS, allowing for sensitive and specific quantification.

Table 1: Illustrative Silylation Protocol for GC-MS Analysis of this compound

| Step | Reagent | Conditions | Purpose |

| 1. Methoximation | Methoxyamine hydrochloride (MeOx) in pyridine | 37°C for 90 minutes | Stabilizes carbonyl groups |

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 37°C for 30 minutes | Increases volatility and thermal stability |

Fluorescence Derivatization for HPLC:

To enhance the sensitivity of this compound detection in HPLC, pre-column derivatization with a fluorescent labeling reagent can be utilized. This is particularly useful when the native UV absorbance of this compound is insufficient for trace-level analysis. Various reagents are available that react with carboxylic acids or phenolic hydroxyl groups to yield highly fluorescent derivatives. This approach significantly lowers the limits of detection, enabling the quantification of this compound in samples where it is present at very low concentrations.

Derivatization is a cornerstone of metabolomics studies that utilize GC-MS. In the context of profiling the metabolome of organisms containing this compound, such as pear fruits, the silylation protocol described above is integral. This allows for the simultaneous analysis of a wide range of primary and secondary metabolites, including organic acids, amino acids, sugars, and phenolic compounds like this compound. By converting these non-volatile compounds into their volatile TMS derivatives, a comprehensive snapshot of the plant's metabolic state can be obtained. This broad-spectrum analysis is essential for understanding the biochemical pathways in which this compound is involved and how its concentration changes in response to various physiological or environmental factors.

Method Validation Parameters (e.g., linearity, precision, limits of detection/quantification)

The validation of any analytical method is crucial to ensure the reliability and accuracy of the obtained results. For the quantification of this compound, methods such as HPLC with Diode-Array Detection (HPLC-DAD) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) must be validated according to established guidelines.

Linearity:

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is typically assessed by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The linearity is expressed by the coefficient of determination (R²). A well-validated method for this compound would exhibit an R² value close to 1.000, indicating a strong linear relationship.

Precision:

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-day precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

Acceptable precision for a validated method typically requires an RSD of less than 15%.

Limits of Detection (LOD) and Quantification (LOQ):

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for analyzing samples with low concentrations of this compound.

Table 2: Representative Method Validation Parameters for this compound Analysis by HPLC-DAD

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | Analyte and method dependent |

| Limit of Quantification (LOQ) | Analyte and method dependent |

While specific validated methods for this compound are not extensively detailed in the public domain, the principles of method validation for similar phenolic compounds in plant matrices are well-established and would be applied to ensure the accuracy of this compound quantification.

Integration of Analytical Techniques for Comprehensive Profiling

A single analytical technique is often insufficient to provide a complete picture of the chemical composition of a complex biological sample. Therefore, the integration of multiple analytical platforms is a powerful strategy for the comprehensive profiling of this compound and its related metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

The combination of LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy offers a particularly robust approach for metabolomic studies of plants containing this compound.

LC-MS (including UPLC-QTOF-MS): Provides high sensitivity and selectivity for the detection and quantification of a wide range of metabolites, including this compound and its derivatives. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (QTOF) allow for the accurate mass determination and elemental composition assignment of detected compounds, aiding in their identification.

NMR Spectroscopy: Offers detailed structural information about the detected metabolites. While less sensitive than MS, NMR is a non-destructive technique that can provide unambiguous structural elucidation of novel compounds and can be used for quantitative analysis without the need for identical standards.

By integrating the data from both LC-MS and NMR, a more complete and confident identification and quantification of this compound and other co-occurring metabolites can be achieved. This integrated approach is invaluable for in-depth metabolomic profiling and understanding the complex biochemistry of the organisms in which this compound is found. For instance, in the analysis of pear fruit metabolomes, techniques such as Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOF MS) have been used alongside LC-MS to broaden the coverage of detected metabolites.

Biological Activities and Associated Molecular Mechanisms of Malaxinic Acid

Antioxidant Modulatory Effects

The antioxidant capacity of malaxinic acid and its metabolites is a key area of investigation, contributing to the understanding of its role in biological systems. This activity is primarily attributed to the phenolic hydroxyl group present in its structure. nih.gov

Free Radical Scavenging Activity (e.g., DPPH· and ABTS·+)

This compound has demonstrated the ability to scavenge free radicals, which is a common mechanism for antioxidant activity. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH·) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS·+) radicals are standard methods to evaluate this capacity. sld.cuscispace.com Studies have confirmed that this compound exhibits scavenging activity against both DPPH· and ABTS·+ free radicals. The antioxidant potential of phenolic compounds is often correlated with their ability to donate a hydrogen atom or an electron to these radicals, thereby neutralizing them. mdpi.com Research on various pear cultivars has shown that the concentration of this compound, along with other phenolic compounds, is highest in immature fruits, which also exhibit significant free radical-scavenging activity. tandfonline.com

Inhibition of Lipid Peroxidation (e.g., in Rat Plasma)

This compound contributes to the inhibition of lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. Research involving the oral administration of this compound to rats has shown its effect on lipid peroxidation in blood plasma induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or copper ions. nih.gov

In these studies, the formation of cholesteryl ester hydroperoxides (CE-OOH), a marker of lipid peroxidation, was measured. nih.govresearchgate.net Plasma collected from rats 15 minutes after administration of this compound showed a significant inhibitory effect on CE-OOH formation compared to the control group. nih.govresearchgate.net This protective effect was observed through a delay in the depletion of α-tocopherol (a natural antioxidant in plasma) and a reduction in the accumulation of CE-OOH. researchgate.net

| Treatment Group | Relative Inhibition of CE-OOH Formation | Observation |

| Control | Baseline | Normal rate of lipid peroxidation. |

| This compound (MA) | Significant Inhibition | Delayed depletion of α-tocopherol and reduced CE-OOH accumulation. researchgate.net |

| This compound Aglycone (MAA) | Stronger Inhibition than MA | More prolonged delay in α-tocopherol depletion and greater inhibition of CE-OOH formation compared to the MA group. nih.govresearchgate.net |

This table summarizes the relative inhibitory effects on lipid peroxidation in rat plasma following the administration of this compound and its aglycone form.

Comparative Antioxidant Potency with Other Phenolic Compounds

When compared to other phenolic compounds, the antioxidant activity of this compound and its primary metabolite, this compound aglycone (MAA), shows a clear structure-activity relationship. In studies on the inhibition of lipid peroxidation in rat plasma, the relative inhibitory effects were ranked. nih.gov The aglycone form, MAA, exhibited the most potent antioxidant activity, followed by this compound (MA), which had an activity level greater than or comparable to p-hydroxybenzoic acid (p-HBA). nih.gov All treated groups showed higher antioxidant activity than the control group. nih.gov This suggests that the prenylated structure of MAA enhances its antioxidant capacity compared to the simpler phenolic acid, p-HBA.

Mechanistic Contributions of Aglycone Forms

The biological activity of this compound is significantly influenced by its metabolism. Following oral administration, this compound is not absorbed in its original glycoside form. nih.gov Instead, it is metabolized into its aglycone, this compound aglycone (MAA), and its subsequent conjugates, such as glucuronides or sulfates. nih.gov

Research indicates that both this compound and its aglycone are absorbed primarily as MAA and its metabolite forms. nih.gov The free aglycone form (MAA) demonstrates stronger antioxidant effects in vivo, as seen in its superior ability to inhibit lipid peroxidation in rat plasma. nih.gov Although a large portion of the ingested this compound is converted into conjugated forms, the presence of the free MAA in circulation, even transiently, is believed to contribute to the antioxidant defenses in the bloodstream. nih.gov This is because the free phenolic hydroxyl group on the aglycone is crucial for exerting antioxidant effects. nih.gov The conversion to the aglycone is a key mechanistic step that unlocks the potent bioactivity of the parent compound. mdpi.com

Antiproliferative and Anticancer Mechanisms

Beyond its antioxidant properties, this compound has been investigated for its potential to inhibit the growth of cancer cells. emerald.com

Inhibition of Cancer Cell Line Growth (e.g., BAEC, HeLa, HT1080, B16/BL6)

This compound has been reported to possess inhibitory effects against the proliferation of several cancer cell lines. emerald.com Research has noted its activity against bovine aortic endothelial cells (BAEC), human fibrosarcoma (HT1080), and human cervical cancer (HeLa) cells. The mechanism is suggested to involve the inhibition of specific proteins that are necessary for cancer cell proliferation. emerald.com

While specific IC₅₀ values for purified this compound are not always detailed in broad reviews, the compound is identified as a key bioactive component responsible for the antiproliferative effects observed in extracts from sources like unripe pears. emerald.com For instance, this compound is credited with the inhibitory effect on the growth of uterine cervical cancer cells. emerald.com The isoprenyl side chain in its structure is thought to play a role in inhibiting the production of certain proteins involved in the proliferation process. emerald.com

| Cell Line | Cell Type | Reported Effect of this compound |

| BAEC | Bovine Aortic Endothelial Cells | Growth inhibition. |

| HeLa | Human Cervical Cancer | Growth inhibition. emerald.com |

| HT1080 | Human Fibrosarcoma | Growth inhibition. |

| B16/BL6 | Murine Melanoma | Specific data on this compound's direct effect on this cell line is not detailed in the provided search results. |

This table outlines the reported antiproliferative effects of this compound on various cell lines based on available research.

Targeting of Specific Proteins Involved in Cell Proliferation (e.g., 21–26 kDa Protein)

Research has indicated that this compound possesses anti-proliferative effects against several types of cancer cells, including HeLa cells. ukaazpublications.com The proposed mechanism for this activity involves the inhibition of a protein with a molecular weight in the range of 21–26 kDa that is implicated in cancer cell proliferation. nih.govthepharmajournal.com While the precise identity of this protein and the exact molecular interactions are still under investigation, it is a significant area of ongoing research.

Role of the Isoprenyl Side Chain in Bioactivity

A key structural feature of this compound is its isoprenyl side chain. ukaazpublications.com This lipophilic moiety is believed to be crucial for its biological activity, particularly its anti-proliferative effects. It is suggested that the isoprenyl group contributes to the inhibition of the aforementioned 21–26 kDa protein, thereby interfering with the processes of cell division and tumor growth. nih.govthepharmajournal.com The presence of this side chain distinguishes this compound from other phenolic compounds and is thought to enhance its interaction with cellular membranes and proteins.

Anti-obesity Effects

Recent studies have highlighted the potential of this compound as an anti-obesity agent. Research using animal models has demonstrated that this compound can mitigate several metabolic complications associated with diet-induced obesity.

Modulation of Weight Gain and Insulin (B600854) Sensitivity in Rodent Models

In a study involving mice fed a high-fat diet (HFD), administration of pear extract, with this compound identified as a key active component, resulted in a significant decrease in body weight gain. nih.gov Furthermore, the study showed improvements in glucose tolerance and insulin sensitivity in the obese mice, suggesting a positive impact on glucose homeostasis. nih.gov

Inhibition of Adipogenesis and Lipogenesis

This compound has been shown to inhibit adipogenesis, the process of forming new fat cells, and lipogenesis, the metabolic formation of fat. nih.gov In vitro and in vivo studies have demonstrated that this compound treatment leads to a downregulation of key transcription factors involved in these processes. scribd.com

Involvement in Adipose Tissue Inflammation and Hepatosteatosis Reversal

Chronic low-grade inflammation in adipose tissue is a hallmark of obesity. This compound has been found to reduce macrophage infiltration into the white adipose tissue (WAT) of HFD-fed mice. nih.gov This was accompanied by a decrease in the expression of pro-inflammatory genes. nih.gov Additionally, this compound supplementation was effective in alleviating hepatic steatosis, or fatty liver, a common comorbidity of obesity. nih.gov

Potential Regulation of Mitogen-Activated Protein Kinases

The anti-inflammatory and anti-obesity effects of this compound may be mediated, in part, through the regulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have indicated that pear extract containing this compound can deactivate MAPKs in white adipose tissue. nih.gov The JNK signaling pathway, a component of the MAPK cascade, has been implicated in adipose tissue inflammation, and its deactivation by this compound could contribute to the observed reduction in inflammation. scribd.com

| Compound Name | This compound | This compound Aglycone | p-Hydroxybenzoic Acid |

| Effect on Body Weight Gain in HFD-fed Mice | Decreased | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

| Effect on Insulin Sensitivity in HFD-fed Mice | Improved | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

| Effect on Adipogenesis | Inhibited | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

| Effect on Lipogenesis | Inhibited | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

| Effect on Adipose Tissue Inflammation | Reduced | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

| Effect on Hepatosteatosis | Reversed | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

| Effect on MAP Kinases in WAT | Deactivated | Not explicitly stated in the provided context | Not explicitly stated in the provided context |

Table 1. Summary of the Anti-obesity Effects of this compound in Rodent Models.

Antimicrobial Activities

This compound, a major glucoside found in Korean pears (Pyrus pyrifolia), has been identified as a compound with potential antimicrobial properties. emerald.comhorticulture.com.au Research indicates that this natural product, particularly abundant in unripe pears, exhibits both antifungal and antibacterial effects. emerald.comresearchgate.netresearchgate.netnih.gov

Antifungal Effects

The antifungal activity of this compound has been reported in scientific literature. horticulture.com.auresearchgate.netmdpi.com It is considered one of the bioactive constituents in pears responsible for the fruit's defense mechanisms. emerald.com While the compound is noted for these effects, detailed evaluations of its specific mechanisms and the full spectrum of susceptible fungal species have been limited by the availability of a pure this compound standard for research. researchgate.netnih.gov One study noted that punicalagin, another natural compound, exerted antifungal effects against Trichophyton rubrum with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. nih.gov However, specific MIC values for this compound were not available in the reviewed literature.

Antibacterial Effects

Table 1: Summary of Reported Antimicrobial Activities Associated with this compound

| Activity Type | Source | Reported Effect | Citation(s) |

|---|---|---|---|

| Antifungal | Pyrus pyrifolia (Pear) | This compound is reported to have antifungal effects. | emerald.comhorticulture.com.auresearchgate.net |

Additional Biologically Relevant Functions

Beyond its antimicrobial potential, this compound is utilized in various industrial and commercial applications due to its chemical properties.

Role as a pH Modulator in Cosmetic Formulations

In the cosmetics and personal care industry, this compound functions as an acidulant and pH modulator. emerald.com Its role is to help regulate the acidity of cosmetic products, ensuring they remain within a desired pH range for stability and safe application on the skin. emerald.com It may also contribute to skin softening and protection within these formulations. emerald.com

Contributions to Polymer Synthesis as a Monomer

This compound serves as a monomer in the field of polymer chemistry. emerald.com It is used in the synthesis of various polymers, including polyvinyl methyl ether-maleic anhydride (B1165640) (PVM/MA) copolymers. emerald.com These resulting copolymers have significant applications in industrial products such as coatings and adhesives. emerald.com

Application as a Pharmaceutical Raw Material or Excipient

Within the pharmaceutical sector, this compound is employed as a raw material or an excipient. emerald.com An excipient is an inactive substance that serves as the vehicle or medium for a drug or other active substance. This compound can be used in the synthesis of drug intermediates or as a component within a final medicinal formulation. emerald.comnih.gov Its use in pharmaceutical compositions has been noted in several patents. nih.govsemanticscholar.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arbutin |

| Oleanolic Acid |

| Ursolic Acid |

| Chlorogenic Acid |

| Epicatechin |

| Polyvinyl methyl ether-maleic anhydride (PVM/MA) |

| Punicalagin |

| Trichophyton rubrum |

| Staphylococcus aureus (S. aureus) |

Pharmacokinetic and Metabolic Profiles of Malaxinic Acid

Absorption Dynamics

The absorption of malaxinic acid is characterized by a significant transformation process, where its initial form is poorly absorbed and rapidly converted into a more readily available form.

Poor Absorption of Intact Glucoside Form

Research indicates that this compound in its original glucoside form is not well absorbed by the body. Studies have shown that the intact glucoside of this compound is not detected in plasma after oral administration, suggesting that it does not readily pass through the intestinal wall in this form.

Rapid Conversion to this compound Aglycone (MAA)

Following oral administration, this compound is quickly converted into its aglycone form, known as this compound aglycone (MAA). This conversion is a critical step in its absorption process. Both this compound and its aglycone are absorbed from the gastrointestinal tract primarily as MAA. plos.org

Metabolite Identification and Characterization

Once absorbed, this compound aglycone undergoes further metabolic changes, primarily through conjugation, leading to the formation of metabolites that circulate in the bloodstream.

Formation of Glucuronide Conjugates of MAA

The primary metabolic pathway for MAA is glucuronidation, a process where a glucuronic acid molecule is attached to the MAA structure. Studies have specifically identified the formation of the glucuronate of MAA as a key metabolite. plos.org This conjugation reaction is a common mechanism for the detoxification and excretion of various compounds in the body.

Circulation of Conjugated Metabolites in Plasma

After their formation, these glucuronide conjugates of MAA are the main forms that circulate in the plasma. Research in rats has demonstrated that after oral administration of either this compound or MAA, the major metabolite found in the blood is the glucuronate of MAA. plos.org

The peak plasma concentrations of both the free (unconjugated) MAA and the total MAA (free + conjugated) are reached rapidly, typically within 15 minutes after oral administration. plos.org This indicates a swift absorption and metabolic conversion process.

The following table summarizes the peak plasma concentrations observed in rats after oral administration of this compound (MA) and this compound Aglycone (MAA).

| Administered Compound | Peak Plasma Concentration of Free MAA (μM) | Peak Plasma Concentration of Total MAA (μM) | Time to Reach Peak Concentration (minutes) |

| This compound (MA) | 4.6 ± 2.2 | 19.6 ± 4.4 | 15 |

| This compound Aglycone (MAA) | 7.2 ± 2.3 | 21.7 ± 3.3 | 15 |

Bioavailability Considerations

The bioavailability of a compound refers to the proportion of an administered dose that reaches the systemic circulation. For this compound, its bioavailability is influenced by its initial form and subsequent metabolic transformations.

While specific quantitative data on the absolute oral bioavailability of this compound is not extensively detailed in the available research, several factors provide insight into its bioavailability. The poor absorption of the intact glucoside form means that the bioavailability is dependent on the efficiency of its conversion to the aglycone, MAA. plos.org

Compound Names

| Abbreviation | Full Name |

| MA | This compound |

| MAA | This compound Aglycone |

Dependence of Bioactivity on Hydrolysis to Aglycone

This compound is a glucosidic compound, meaning it contains a glucose molecule attached to a non-sugar moiety, which in this case is the aglycone, this compound aglycone (MAA). drklbcollege.ac.inresearchgate.net The bioactivity of many such glycosidic compounds is often dependent on the enzymatic cleavage, or hydrolysis, of the sugar group, releasing the aglycone which is then able to exert its biological effects. abdn.ac.ukresearchgate.net This process can occur in the body, for instance through the action of intestinal bacteria. abdn.ac.uk

Research into the metabolism of this compound indicates that its bioactivity follows this pattern. Studies in rats have shown that this compound is not absorbed in its intact glucosidic form. researchgate.net Instead, it undergoes metabolism, and its biological activity in the body is likely attributable to its aglycone, MAA, and the subsequent metabolites of MAA. researchgate.netnih.gov

A comparative pharmacokinetic study in rats provides evidence for this metabolic pathway. After oral administration of either this compound (MA) or its aglycone (MAA), the concentrations of MAA in the plasma were measured. The results showed that regardless of whether MA or MAA was administered, the free form of MAA was detected in the plasma, reaching a peak concentration at 15 minutes post-administration. This suggests that the glucose portion of this compound is cleaved, releasing the aglycone. researchgate.net

| Administered Compound | Peak Plasma Concentration of Free MAA (μM) | Peak Plasma Concentration of Total MAA (μM) | Time to Peak Concentration (minutes) |

| This compound (MA) | 4.6 ± 2.2 | 19.6 ± 4.4 | 15 |

| This compound Aglycone (MAA) | 7.2 ± 2.3 | 21.7 ± 3.3 | 15 |

| Data sourced from a 2017 study on the metabolism and antioxidant effect of this compound and its aglycone in rat blood plasma. researchgate.net |

The data demonstrates that administration of this compound leads to systemic exposure to its aglycone, supporting the hypothesis that the bioactivity of this compound is dependent on its hydrolysis to MAA.

Potential Enhancement of Membrane Permeability by the Isoprenyl Group

The structure of this compound includes an isoprenyl group, which is a type of hydrophobic (water-repelling) molecule. drklbcollege.ac.inwikipedia.org The presence of such lipophilic, or fat-loving, groups on a molecule can influence how it interacts with cell membranes. wikipedia.orgcreative-bioarray.com

Cell membranes are primarily composed of a lipid bilayer, which creates a hydrophobic core. atlanticoer-relatlantique.ca This structure acts as a barrier, selectively controlling the passage of substances into and out of the cell. Molecules that are more lipophilic can generally pass through this lipid barrier more easily than highly polar, water-soluble molecules. nih.govsemanticscholar.org This is a fundamental principle of passive drug transport across biological membranes. researchgate.net

Comparative Chemical and Biological Analyses

Structural Analogues and Classification within Phenolic Acids

Malaxinic acid is a member of the phenolic acid family, a diverse group of plant secondary metabolites characterized by a phenol (B47542) ring and a carboxylic acid functional group. academicjournals.org Its specific classification and structural relationships become clear when compared with other well-known phenolic compounds.

This compound's structure is fundamentally based on caffeic acid, a common hydroxycinnamic acid. tandfonline.com It is an ester formed between caffeic acid and L-malic acid. Some sources, however, describe it as 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid. researchgate.netresearchgate.netlgcstandards.com For the purpose of this comparison, we will consider its identity as a caffeic acid derivative.

This structure can be contrasted with neochlorogenic acid and caffeic acid-3-O-glucoside, which are also derivatives of caffeic acid.

Neochlorogenic Acid: Also known as 3-O-caffeoylquinic acid, it is an ester formed between caffeic acid and quinic acid. nih.govcjnmcpu.com The primary structural difference from this compound is the alcohol component of the ester linkage—quinic acid in neochlorogenic acid versus malic acid in this compound. cjnmcpu.comresearchgate.net

Caffeic Acid-3-O-Glucoside: In this compound, caffeic acid is joined to a glucose molecule via a glycosidic bond at the 3-hydroxyl group of the phenolic ring. nih.gov This differs from this compound, which features an ester linkage with malic acid rather than a glycosidic bond with glucose.

Flavonoids represent a separate class of polyphenols distinguished by their fundamental carbon skeleton. While phenolic acids like this compound are based on a C6-C3 (hydroxycinnamic) or C6-C1 (hydroxybenzoic) structure, flavonoids possess a C6-C3-C6 backbone. academicjournals.orgresearchgate.net This framework consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C). academicjournals.orgresearchgate.net

Epicatechin: This compound is a flavan-3-ol, a monomeric unit that is a building block for more complex flavonoids. academicjournals.org Its three-ring structure is fundamentally different from the single aromatic ring structure of this compound.

Procyanidin C1: This is a more complex flavonoid, specifically a trimer composed of three epicatechin units linked together. plantaanalytica.comwikipedia.orgcaymanchem.com Its polymeric nature and larger, more complex three-dimensional structure stand in sharp contrast to the smaller, simpler structure of this compound. plantaanalytica.comresearchgate.net

Comparative Bioactivity Assessments

The antioxidant capacity of phenolic compounds is largely determined by their chemical structure, particularly their ability to scavenge free radicals. nih.gov Derivatives of caffeic acid are known to be potent antioxidants, an activity attributed to the dihydroxylation pattern on the aromatic ring. scielo.br